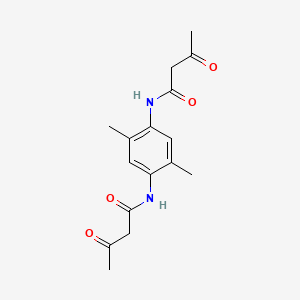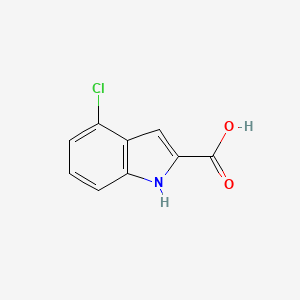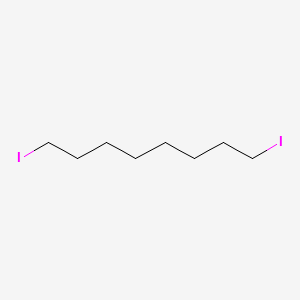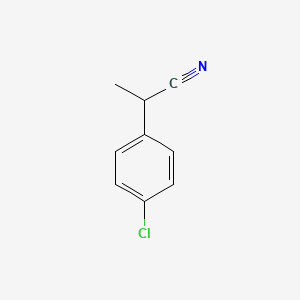
2-(4-氯苯基)丙腈
描述
2-(4-Chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8ClN . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)propanenitrile is based on its molecular formula, C9H8ClN. It has an average mass of 165.620 Da and a monoisotopic mass of 165.034531 Da .Chemical Reactions Analysis
The specific chemical reactions involving 2-(4-Chlorophenyl)propanenitrile are not well-documented in the available sources.Physical And Chemical Properties Analysis
2-(4-Chlorophenyl)propanenitrile is a liquid at room temperature . It has a molecular weight of 165.62 .科学研究应用
Quantum Chemical and Molecular Dynamics Studies
Spectroscopic and Computational Analysis : 2-(4-Chlorophenyl)propanenitrile derivatives have been characterized using quantum chemical methods and vibrational spectral techniques. These studies include analysis of molecular orbitals, non-covalent interactions, and stability assessments (Viji et al., 2020). Similarly, other compounds like 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile have been examined through spectral analysis and X-ray diffraction studies (Sharma et al., 2014).
Corrosion Inhibition : Compounds like 2-amino-4-(4-chlorophenyl)-thiazole have been studied for their corrosion inhibition performances on metals like iron using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
Optical and Electronic Properties
- Nonlinear Optical Properties : Derivatives of 2-(4-Chlorophenyl)propanenitrile have been studied for their third-order nonlinear optical properties. Compounds like 2-(4-isobutylphenyl)-N′-[1-(4-chlorophenyl)ethylidene] propanehydrazide exhibit potential for applications in optical devices like limiters and switches (Naseema et al., 2012).
Synthesis and Application in Heterocyclic Chemistry
- Building Blocks for Heterocyclic Systems : 2-Amino-2-alkyl(aryl)propanenitriles, including chlorophenyl variants, are precursors for synthesizing various heterocyclic systems like imidazole derivatives and oxazoles. Their applications in different fields, including their chemical and biological properties, are significant (Drabina & Sedlák, 2012).
Catalytic Applications
- Catalysis in Organic Chemistry : Studies have explored the catalytic properties of derivatives like 2-(4-chlorophenyl)propanenitrile in various chemical reactions. For example, boron nitride catalysts have been used for the oxidative dehydrogenation of propane to propene, demonstrating the potential of such compounds in catalysis (Grant et al., 2016).
Environmental Applications
- Environmental Monitoring and Remediation : Compounds like 2-(4-chlorophenyl)propanenitrile have been used in the development of sensors for environmental monitoring, such as in the detection of chlorophenols (Shabani‐Nooshabadi et al., 2016). Additionally, photocatalytic degradation of chlorophenols using copper-doped titanium dioxide under visible light has been researched, showing potential in environmental remediation (Lin et al., 2018).
安全和危害
The safety information for 2-(4-Chlorophenyl)propanenitrile indicates that it is dangerous. It has hazard statements H302, H312, H317, H318, and H332, which refer to various health hazards including harmful if swallowed, harmful in contact with skin, may cause an allergic skin reaction, causes serious eye damage, and harmful if inhaled .
Relevant Papers One relevant paper discusses the synthesis, characterization, and evaluation of the antimicrobial activity of substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile . The paper found that certain substituents on the triazole moiety, such as 2-chlorophenyl, 4-chlorophenyl, 4-methylphenyl, 4-Nitrophenyl, and 4-cynophenyl, might be responsible for significant inhibitory activity .
属性
IUPAC Name |
2-(4-chlorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZHRKQXPROIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944446 | |
| Record name | 2-(4-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)propanenitrile | |
CAS RN |
2184-88-5 | |
| Record name | 4-Chloro-α-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2184-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002184885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



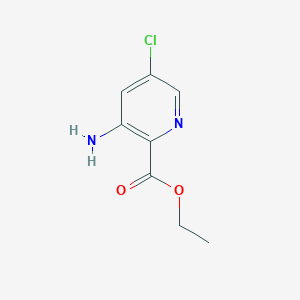
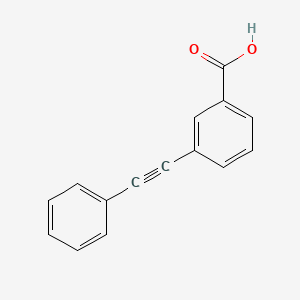
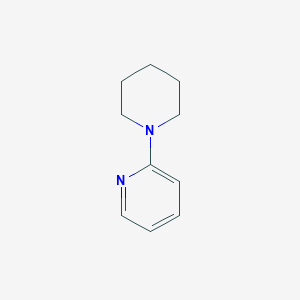
![Methyl 3-([(benzyloxy)carbonyl]amino)propanoate](/img/structure/B1585376.png)
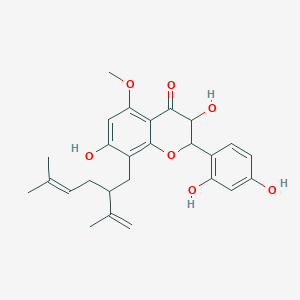
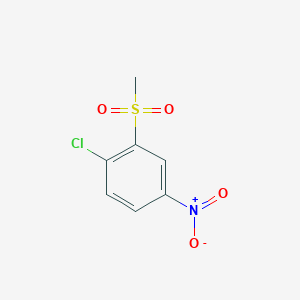
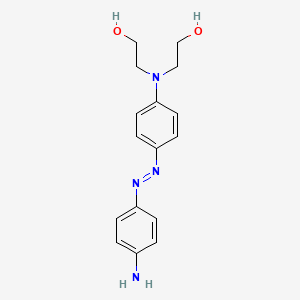
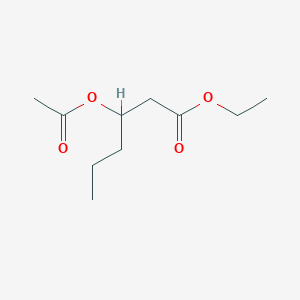
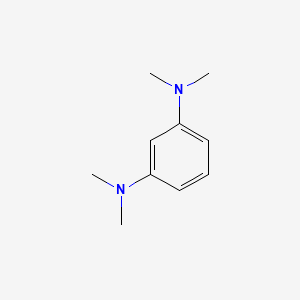
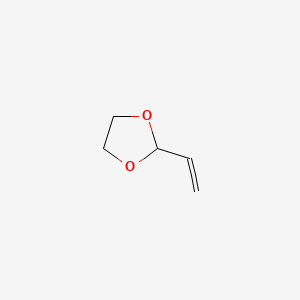
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1585389.png)
